molecular formula C13H16N2O5 B2959613 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxypropyl)oxamide CAS No. 899748-73-3

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxypropyl)oxamide

Cat. No. B2959613
CAS RN: 899748-73-3
M. Wt: 280.28
InChI Key: SWTFPOASXKJCDL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxypropyl)oxamide, also known as DBDO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBDO is a white crystalline solid that is synthesized through a multi-step process, and it has been found to have several biochemical and physiological effects.

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, a study published by De Gruyter focused on the crystal structure of a similar compound .

Organic Light-Emitting Devices

The compound has applications in the field of organic light-emitting devices (OLEDs). A study published in RSC Advances discussed the use of twisted dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue OLEDs .

Enzyme Inhibition

The compound has shown potential in the inhibition of certain enzymes. A study published by Springer indicated that the compound exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Biological Activity

The compound has been used in the study of biological activity. A study published by Springer focused on the synthesis and biological activity of some novel derivatives .

Molecular Design

The compound has been used in tailoring the molecular design of twisted dihydrobenzodioxin phenanthroimidazole derivatives .

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c16-5-1-4-14-12(17)13(18)15-9-2-3-10-11(8-9)20-7-6-19-10/h2-3,8,16H,1,4-7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTFPOASXKJCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide

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